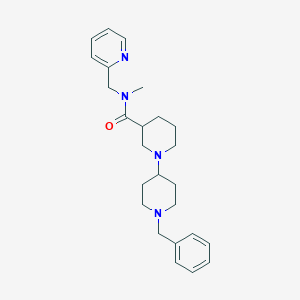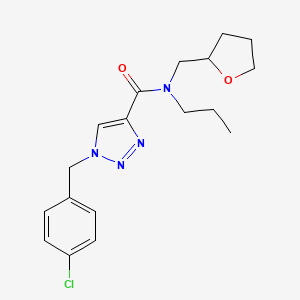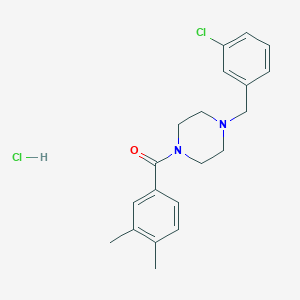
1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including analgesic, antidepressant, and anxiolytic effects. In
作用機序
The mechanism of action of 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system, which is involved in reward and motivation. By blocking the activity of the D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and reduce withdrawal symptoms.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. Additionally, this compound has been shown to increase the levels of the neurotransmitter GABA in the amygdala, a brain region involved in anxiety and fear. These effects may contribute to the analgesic, antidepressant, and anxiolytic effects of this compound.
実験室実験の利点と制限
One advantage of using 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound has been shown to exhibit a range of effects, making it a versatile tool for studying the brain and behavior. However, one limitation of using this compound is that it is not highly selective for the D3 receptor and may also interact with other receptors, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more selective compounds that target the D3 receptor. Finally, this compound may also have potential applications in the treatment of anxiety and depression, and further research is needed to explore these potential therapeutic uses.
合成法
The synthesis of 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 1-benzyl-4-piperidone with N-methyl-2-pyridinemethanamine to form the intermediate product 1-benzyl-4-(N-methyl-2-pyridinemethyl)piperidin-3-one. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, antidepressant, and anxiolytic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to reduce withdrawal symptoms in animals.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27(20-23-11-5-6-14-26-23)25(30)22-10-7-15-29(19-22)24-12-16-28(17-13-24)18-21-8-3-2-4-9-21/h2-6,8-9,11,14,22,24H,7,10,12-13,15-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJFHFKPQQNKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010741.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6010744.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6010750.png)
![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6010756.png)

![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B6010798.png)
![2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010807.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6010822.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide](/img/structure/B6010828.png)

